1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that features both imidazole and urea functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the trifluoromethyl group adds to its chemical stability and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenyl-1H-imidazole, which is then alkylated with 1-bromo-3-chloropropane to form 3-(2-phenyl-1H-imidazol-1-yl)propyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The urea group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to corresponding amines.
Substitution: Replacement of trifluoromethyl group with nucleophiles.
Scientific Research Applications
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-phenylurea
- 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(4-methylphenyl)urea
Comparison: Compared to its analogs, 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and distinct reactivity. This makes it more suitable for applications requiring robust chemical properties.
Properties
IUPAC Name |
1-[3-(2-phenylimidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)16-8-4-9-17(14-16)26-19(28)25-10-5-12-27-13-11-24-18(27)15-6-2-1-3-7-15/h1-4,6-9,11,13-14H,5,10,12H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBUQBKXWUJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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